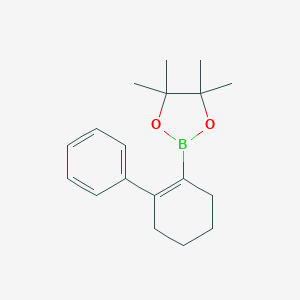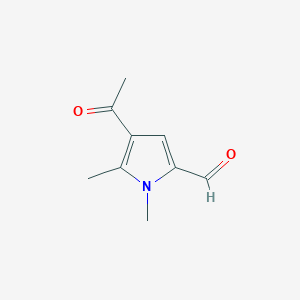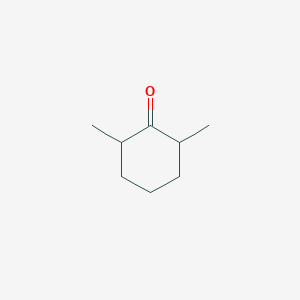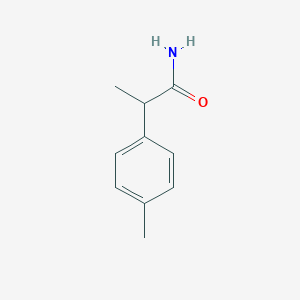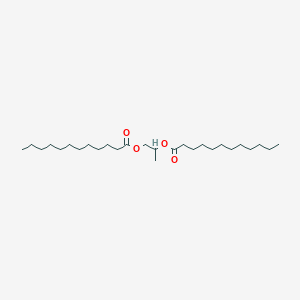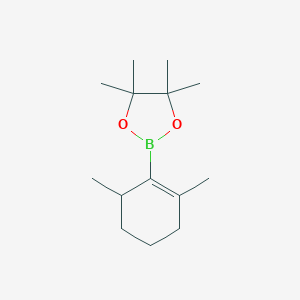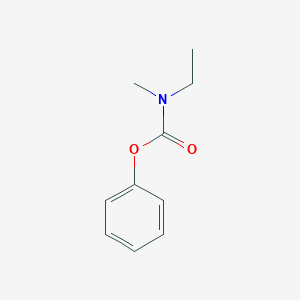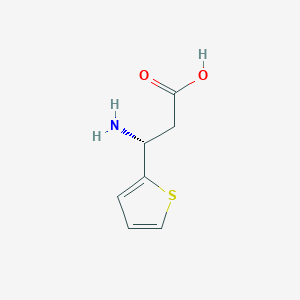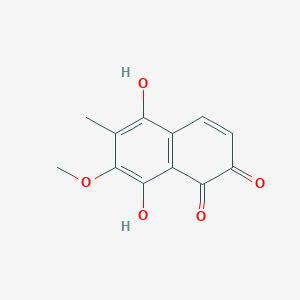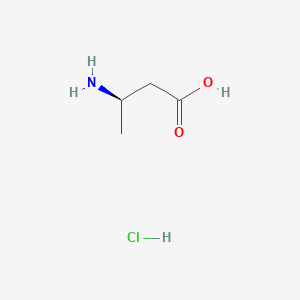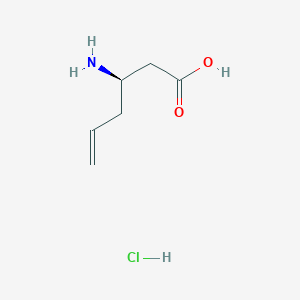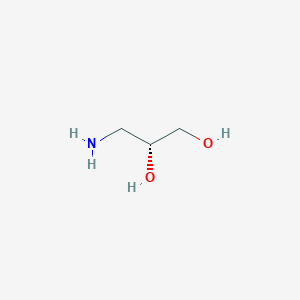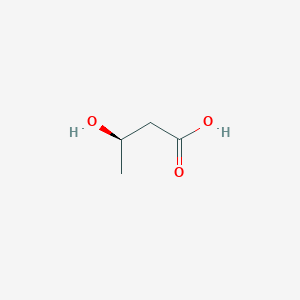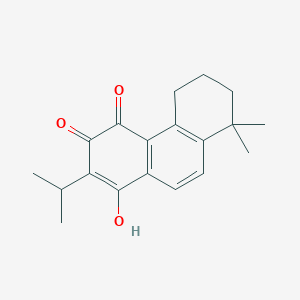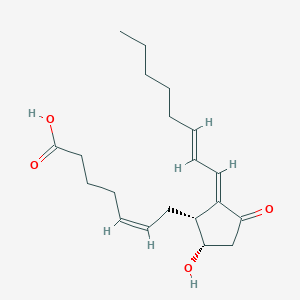
15-désoxy-Δ12,14-Prostaglandine D2
Vue d'ensemble
Description
La 15-désoxy-Δ12,14-prostaglandine J2 est un métabolite de la prostaglandine D2 à cyclopentènone présent naturellementCe composé a été étudié de manière approfondie pour ses diverses activités biologiques, notamment ses effets anti-inflammatoires, antitumoraux et antioxydants .
Applications De Recherche Scientifique
15-deoxy-Delta12,14-prostaglandin J2 has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: It is studied for its role in cellular signaling pathways and its effects on cell growth and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: It is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
Target of Action
The primary target of 15-deoxy-Delta12,14-Prostaglandin D2 (15d-PGJ2) is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression in response to ligand activation .
Mode of Action
15d-PGJ2 acts as a high-affinity ligand for PPARγ . It binds to PPARγ, leading to the recruitment of steroid receptor coactivator-1 (SRC-1) and the induction of PPARγ-mediated transcription . This interaction results in the inhibition of the induction of inflammatory response genes, including inducible NO synthase and tumor necrosis factor α, in a PPARγ-dependent manner .
Biochemical Pathways
The action of 15d-PGJ2 affects several biochemical pathways. It inhibits the activation of nuclear factor (NF)-κB dependent transcription , a key regulator of immune responses. Additionally, it triggers cell death through a caspase-independent mechanism, where reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential play an important role .
Result of Action
The action of 15d-PGJ2 results in several molecular and cellular effects. It inhibits cell growth and induces apoptosis in a number of different cancer cells . It also inhibits ADP-induced platelet aggregation . Moreover, it has been shown to exert anti-inflammatory effects in vivo .
Action Environment
The action of 15d-PGJ2 can be influenced by environmental factors. For instance, in the presence of oxidative stress, 15d-PGJ2 can lead to the accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and oxidative stress response . This suggests that the cellular environment and stress conditions can significantly influence the action, efficacy, and stability of 15d-PGJ2.
Analyse Biochimique
Biochemical Properties
15-deoxy-Delta12,14-Prostaglandin D2 is a high-affinity ligand for the peroxisome proliferator-activated receptor γ (PPARγ) and has been demonstrated to inhibit the induction of inflammatory response genes . It interacts with enzymes such as cyclooxygenase and proteins like PPARγ, influencing their activity and function .
Cellular Effects
15-deoxy-Delta12,14-Prostaglandin D2 has been shown to have differential effects on inflammatory modulation depending on cell type . It has been reported to promote the formation of marrow adipocytes and inhibit the formation of osteoblasts, resulting in bone loss and increasing the risk of fracture and osteoporosis .
Molecular Mechanism
15-deoxy-Delta12,14-Prostaglandin D2 exerts its effects at the molecular level through various mechanisms. It is known to inhibit the activation of nuclear factor (NF)-κB dependent transcription . It also acts as an anti-angiogenic factor and triggers endothelial cell apoptosis .
Temporal Effects in Laboratory Settings
The effects of 15-deoxy-Delta12,14-Prostaglandin D2 can change over time in laboratory settings. For instance, it has been shown to stimulate reactive oxygen species (ROS) production in A172 cells .
Dosage Effects in Animal Models
The effects of 15-deoxy-Delta12,14-Prostaglandin D2 can vary with different dosages in animal models. For example, it has been reported to accelerate the resolution of experimentally induced colitis in mice when administered intraperitoneally .
Metabolic Pathways
15-deoxy-Delta12,14-Prostaglandin D2 is involved in the metabolic pathway of arachidonic acid, where various lipid mediators, eicosanoids, are derived from arachidonic acid .
Transport and Distribution
It is known that there are specific binding sites of 15-deoxy-Delta12,14-Prostaglandin D2 in the plasma membrane of cerebral cortices .
Subcellular Localization
It is known to possess α,β-unsaturated ketone moiety in its cyclopentenone ring and acts as an endogenous electrophile . This suggests that it may be localized in areas of the cell where such reactions occur.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 15-désoxy-Δ12,14-prostaglandine J2 peut être synthétisée à partir de la prostaglandine D2 par une série de réactions chimiques. La synthèse implique la déshydratation de la prostaglandine D2 pour former la prostaglandine J2, suivie d'une déshydratation supplémentaire pour obtenir la 15-désoxy-Δ12,14-prostaglandine J2 .
Méthodes de production industrielle
La synthèse implique généralement l'utilisation de la prostaglandine D2 comme matière première, qui est ensuite soumise à des conditions de réaction spécifiques pour produire le composé souhaité .
Analyse Des Réactions Chimiques
Types de réactions
La 15-désoxy-Δ12,14-prostaglandine J2 subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des espèces réactives de l'oxygène.
Réduction : Elle peut être réduite dans des conditions spécifiques.
Substitution : Elle peut subir des réactions de substitution avec des nucléophiles.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et d'autres agents oxydants.
Réduction : Les réactifs courants comprennent des agents réducteurs tels que le borohydrure de sodium.
Substitution : Les réactifs courants comprennent des nucléophiles tels que les thiols et les amines.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'espèces réactives de l'oxygène, tandis que les réactions de substitution peuvent entraîner la formation de divers dérivés substitués .
4. Applications de la recherche scientifique
La 15-désoxy-Δ12,14-prostaglandine J2 a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Elle est utilisée comme ligand dans diverses réactions et études chimiques.
Biologie : Elle est étudiée pour son rôle dans les voies de signalisation cellulaire et ses effets sur la croissance et l'apoptose cellulaires.
Médecine : Elle a des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, du cancer et des troubles neurodégénératifs.
Industrie : Elle est utilisée dans le développement de nouveaux médicaments et agents thérapeutiques .
5. Mécanisme d'action
La 15-désoxy-Δ12,14-prostaglandine J2 exerce ses effets par plusieurs mécanismes :
Activation du récepteur gamma activé par les proliférateurs de peroxysomes : Elle se lie et active ce récepteur, ce qui conduit à la régulation de divers gènes impliqués dans l'inflammation, la croissance cellulaire et l'apoptose.
Inhibition de la voie du facteur nucléaire kappa B : Elle inhibe cette voie, qui est impliquée dans la régulation des réponses immunitaires et inflammatoires.
Induction d'espèces réactives de l'oxygène : Elle induit la production d'espèces réactives de l'oxygène, ce qui conduit au stress oxydant et à la mort cellulaire dans certains types de cellules .
Comparaison Avec Des Composés Similaires
La 15-désoxy-Δ12,14-prostaglandine J2 est unique par rapport aux autres composés similaires en raison de ses activités biologiques spécifiques et de ses mécanismes d'action. Les composés similaires comprennent :
Prostaglandine D2 : Le précurseur de la 15-désoxy-Δ12,14-prostaglandine J2, qui a des activités biologiques différentes.
Prostaglandine J2 : Un intermédiaire dans la synthèse de la 15-désoxy-Δ12,14-prostaglandine J2, avec des effets biologiques distincts.
Prostaglandines à cyclopentènone : Une classe de composés ayant des structures similaires mais des activités biologiques variables
Propriétés
IUPAC Name |
(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGBPWLPAUHDTI-PLGLXCLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


